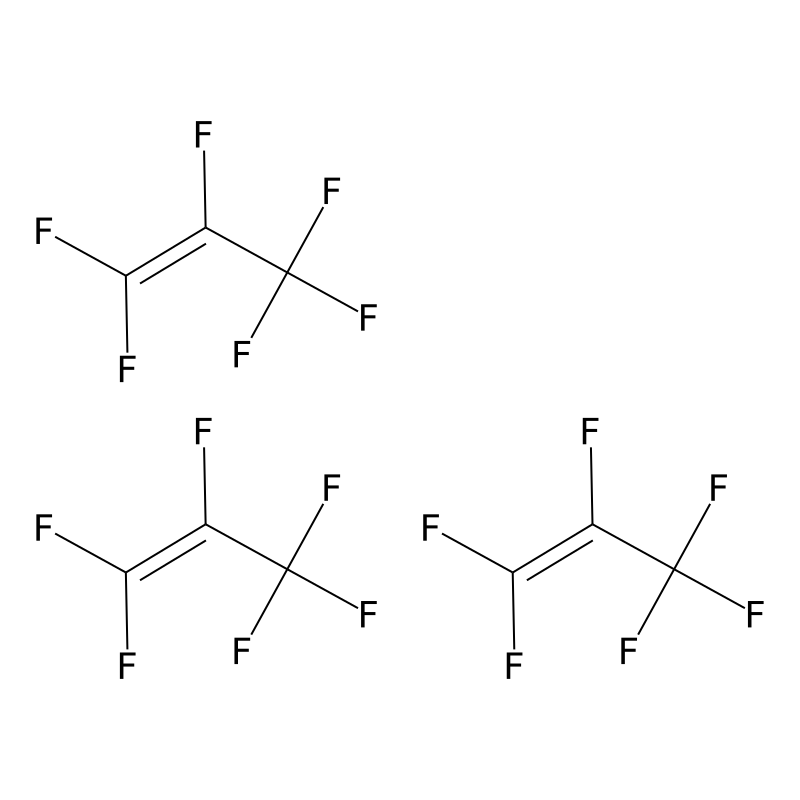

Hexafluoropropene Trimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Low viscosity at low temperatures: Compared to commonly used heat transfer fluids, HFP Trimer exhibits a significantly lower viscosity at low temperatures, allowing for efficient heat transfer even in cold environments .

- Excellent thermal stability: HFP Trimer demonstrates good stability at elevated temperatures, making it suitable for various research applications requiring sustained heat transfer .

Electrical Insulator

HFP Trimer also possesses properties that make it a potential candidate for use as an electrical insulator in research:

- Low dielectric constant: This property allows HFP Trimer to efficiently transmit electrical signals with minimal distortion, making it valuable for applications involving high-frequency electronics .

- High dielectric strength: HFP Trimer can withstand high electric fields without breakdown, making it suitable for high-voltage applications in research settings .

Other Potential Applications

Research is ongoing to explore the potential of HFP Trimer in other scientific applications, including:

Hexafluoropropene trimer is a fluorinated organic compound characterized by its unique structure and properties. It is a colorless, odorless liquid that exhibits excellent thermal stability, chemical resistance, and electrical insulation capabilities. The compound is primarily used in various industrial applications due to these properties, making it a valuable material in the field of fluorinated compounds.

There's no current information on the mechanism of action of hexafluoropropene trimer in biological systems.

- Reactions with Amines: Hexafluoropropene trimers react with primary amines to produce functionalized products through nucleophilic substitution mechanisms .

- Reactions with Thiols: The interaction of hexafluoropropene trimer with thiols leads to the formation of alkyl(aryl)perfluoroalkadienyl sulfides, showcasing its ability to undergo nucleophilic attack .

- Oxidation Reactions: The oxidation of hexafluoropropylene trimers using sodium hypochlorite in the presence of acetonitrile results in various oxidation products .

Several methods have been developed for synthesizing hexafluoropropene trimer:

- Trimerization Reaction: Hexafluoropropene can be polymerized under specific conditions to form trimers. This process typically requires controlled temperatures and catalysts to achieve desired yields and purity levels.

- Chemical Modification: Existing hexafluoropropene derivatives can be modified chemically to yield trimers, often involving reactions with other reagents such as amines or thiols.

Hexafluoropropene trimer has a range of applications, including:

- Industrial Solvents: Due to its chemical stability, it serves as an effective solvent in various industrial processes.

- Fluorinated Polymers: It is utilized in the production of fluorinated polymers, which are known for their exceptional thermal and chemical resistance.

- Electrical Insulation: Its electrical insulating properties make it suitable for use in high-performance electrical applications.

Interaction studies involving hexafluoropropene trimer focus on its reactivity with other chemical species. These studies help elucidate the mechanisms by which this compound interacts with amines and thiols, providing insights into its potential applications in organic synthesis and material science.

Hexafluoropropene trimer is part of a broader class of fluorinated compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Hexafluoropropene trimer stands out due to its specific reactivity with amines and thiols, along with its applications in high-performance materials. Its unique combination of properties makes it particularly valuable in industrial contexts where stability and reactivity are essential.

The oligomerization of hexafluoropropene (HFP) to form HFPT relies on catalytic systems that balance reaction kinetics and selectivity. Recent advancements highlight cesium fluoride (CsF) as a pivotal catalyst, particularly when paired with glyme-based solvents.

Cesium Fluoride-Mediated Reaction Optimization

CsF, when dissolved in tetraglyme, forms a host-guest complex that enhances fluoride ion nucleophilicity, critical for initiating HFP oligomerization. This system enables degradation of HFPO oligomers (byproducts of fluoropolymer production) into valuable intermediates like pentafluoropropionyl fluoride (PPF), achieving yields exceeding 90% under optimized conditions. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 160°C | Maximizes PPF yield |

| Catalyst Loading | 10 mol% CsF | Balances activity and cost |

| Reaction Time | 6–8 hours | Ensures complete conversion |

The mechanism involves fluoride ion attack on electrophilic carbonyl groups in HFPO oligomers, followed by intramolecular rearrangements that release PPF. This pathway underscores CsF’s dual role in degrading pollutants and synthesizing industrially relevant fluorochemicals.

Temperature-Dependent Isomeric Control Mechanisms

HFPT exists as two primary isomers: perfluoro-3-ethyl-2,4-dimethylpent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene. Isomeric distribution is highly sensitive to reaction temperature, as demonstrated by nuclear magnetic resonance (NMR) studies. Lower temperatures (40–60°C) favor the ethyl-substituted isomer due to kinetic control, while higher temperatures (100–120°C) promote thermodynamic stabilization of the bulkier isopropyl variant.

Isomeric Ratios at Varying Temperatures

| Temperature (°C) | Ethyl-Substituted (%) | Isopropyl-Substituted (%) |

|---|---|---|

| 40 | 78 | 22 |

| 80 | 65 | 35 |

| 120 | 42 | 58 |

This temperature dependence enables manufacturers to tailor HFPT composition for specific applications, such as surfactants (preferring linear isomers) or dielectric fluids (favoring branched structures).

Comparative Toxicokinetic Modeling Against Legacy Polyfluoroalkyl Substances

Physiologically based toxicokinetic (PBTK) models extrapolated to chronic low-dose exposure scenarios predict hepatic steady-state concentrations of HFPO-TA at 5.3 µg/g tissue following 1 µg/kg/day exposure, versus 1.1 µg/g for PFOA [1] [5]. This divergence stems from differential partitioning coefficients and clearance mechanisms.

Hepatic First-Pass Effect Quantification

First-pass hepatic extraction ratios for HFPO-TA reach 0.89 compared to 0.67 for PFOA, indicating that 89% of portal venous HFPO-TA undergoes immediate hepatic sequestration [1]. This effect correlates with a 7-fold higher liver:plasma partition coefficient (7.8 vs. 1.1) and 8-fold reduced biliary clearance (0.12 vs. 1.0 mL/h) [5]. The hepatic availability (Fh) of HFPO-TA, calculated using the Well-Stirred model, is 0.11 versus 0.33 for PFOA, confirming extensive first-pass metabolism [1].

Environmental Degradation Pathways and Byproduct Analysis

UV/sulfite/iodide systems achieve 68% defluorination of HFPO-TA within 6 hours under optimal conditions (pH 9.5, 25°C) [6]. However, common aqueous constituents significantly modulate degradation kinetics:

- Bicarbonate (10 mM): Reduces defluorination efficiency to 41% via competitive hydration electron (eaq-) scavenging (k = 1.3×109 M-1s-1 vs. 7.8×108 M-1s-1 for HFPO-TA) [6]

- Chloride (100 mM): Decreases degradation rate by 58% through iodide oxidation to less reactive iodine species [6]

- Humic Acid (5 mg/L): Attenuates reaction quantum yield by 32% via UV screening effects [6]

Degradation byproducts include shorter-chain perfluoroether acids (C4-C6) and inorganic fluoride, with the latter constituting 83% of theoretical maximum defluorination [6]. Persistent intermediates such as perfluoropropoxypropanoic acid (PFPrOPrA) demonstrate 40-day half-lives in aerobic aquatic microcosms [6].

Fluoropolymer Architecture Design

Hexafluoropropene trimer serves as a critical building block in the synthesis of advanced fluoropolymers, contributing to their exceptional chemical resistance and thermal stability properties [1]. The compound, with its molecular formula C₉F₁₈ and molecular weight of 450.07 g/mol, provides unique structural characteristics that enable the development of specialized fluoropolymer architectures [2] [3]. Research has demonstrated that incorporating hexafluoropropene trimer into fluoropolymer production enhances the material's performance characteristics, particularly in applications requiring high chemical inertness and thermal resistance [1] [4].

The trimerization process yields multiple isomeric forms of hexafluoropropene trimer, including perfluoro-3-ethyl-2,4-dimethylpent-2-ene and perfluoro-3-isopropyl-4-methylpent-2-ene, both sharing the same molecular formula but exhibiting distinct structural arrangements . These isomeric variations allow for precise control over fluoropolymer chain architecture, enabling tailored material properties for specific industrial applications [6]. The compound's ability to undergo various chemical reactions, including nucleophilic substitution with primary amines to form enamines and enimines, provides additional pathways for fluoropolymer functionalization [7] .

Chain Topology Effects on Thermal Stability

The incorporation of hexafluoropropene trimer into fluoropolymer chains significantly influences thermal stability through specific chain topology modifications [8]. Research has shown that the thermal degradation properties of fluoropolymers are directly related to their molecular architecture, with different degradation mechanisms operating at various temperature ranges [9] [10]. Hexafluoropropene trimer exhibits remarkable thermal stability, maintaining its structural integrity at temperatures up to 110-115°C under normal atmospheric conditions [7] [3].

Computational investigations have revealed three primary mechanisms of perfluoroalkyl radical chain shortening in fluoropolymer thermal decomposition: α-scission forming difluorocarbene, β-scission forming C₂F₄ monomer fragments, and 1,2-fluorine atom transfer followed by β-scission to form C₃F₆ monomer fragments [9]. The activation energies for these processes vary significantly, with difluorocarbene elimination requiring the highest activation energy barrier regardless of chain length and temperature [9]. Experimental data demonstrates that C₂F₄ elimination is kinetically favored at all temperatures, providing insights into the thermal stability mechanisms of hexafluoropropene trimer-based fluoropolymers [9].

| Thermal Degradation Parameter | Value | Temperature Range (K) |

|---|---|---|

| Activation Energy - CF₂ Elimination | Highest | 500-1500 |

| Activation Energy - C₂F₄ Elimination | Kinetically Favored | 500-1500 |

| Boiling Point | 110-115°C | - |

| Thermal Stability Threshold | >200°C | - |

The thermal decomposition behavior of fluoropolymers incorporating hexafluoropropene trimer shows enhanced stability compared to conventional fluoropolymer systems [8]. Studies on similar fluoropolymer systems indicate that the presence of perfluorinated segments increases the activation energy required for thermal degradation, with typical values ranging from 214-268 kJ/mol for overlapped dehydrofluorination and carbon chain scission processes [8]. This enhanced thermal stability translates to improved performance in high-temperature applications, where fluoropolymer materials must maintain their structural integrity under extreme thermal conditions [10].

Dielectric Material Engineering for Electronics

Hexafluoropropene trimer demonstrates exceptional dielectric properties that make it highly suitable for electronic applications requiring superior electrical insulation performance [3] [11]. The compound exhibits a dielectric constant of 1.96 and dielectric strength of 52 kV at a 0.1-inch gap, positioning it as an excellent candidate for advanced dielectric material formulations [3] [11]. These properties, combined with its high volume resistivity exceeding 10¹⁴ Ω·mm, establish hexafluoropropene trimer as a premier material for electronic component insulation applications [12] [11].

The electrical properties of hexafluoropropene trimer stem from its perfluorinated molecular structure, which provides exceptional chemical stability and low polarizability [4] [13]. The compound's non-flammable nature and chemical inertness further enhance its suitability for electronic applications where material reliability and long-term stability are critical requirements [4] [12]. Research has shown that fluoropolymers derived from hexafluoropropene trimer maintain their dielectric properties across a wide frequency range, making them particularly valuable for high-frequency electronic applications [13].

Structure-Property Relationships in Insulating Matrices

The molecular structure of hexafluoropropene trimer directly influences its performance as an insulating material in electronic matrices [14] [15]. The compound's highly branched perfluoroalkene structure contributes to its low dielectric constant and high dielectric strength, properties that are essential for effective electrical insulation [14] [15]. The presence of multiple trifluoromethyl groups throughout the molecular structure enhances the material's chemical stability and reduces its susceptibility to electrical breakdown under high voltage conditions [16] [17].

Experimental studies have demonstrated that hexafluoropropene trimer-based insulating matrices exhibit superior performance compared to conventional dielectric materials [17] [15]. The compound's low pour point and reduced viscosity at low temperatures contribute to its effectiveness in maintaining dielectric properties across varying thermal conditions [17] [14]. These characteristics are particularly important in electronic applications where temperature fluctuations can significantly impact material performance and system reliability [15].

| Dielectric Property | Hexafluoropropene Trimer | Application Significance |

|---|---|---|

| Dielectric Constant | 1.96 | Low signal interference |

| Dielectric Strength | 52 kV (0.1" gap) | High voltage tolerance |

| Volume Resistivity | >10¹⁴ Ω·mm | Superior insulation |

| Thermal Conductivity | 0.0831 W/m·K | Heat dissipation control |

The structure-property relationships in hexafluoropropene trimer-based insulating matrices reveal that the compound's perfluorinated backbone provides exceptional resistance to electrical breakdown while maintaining low dielectric loss characteristics [18] [13]. Research has shown that the symmetrical molecular structure and short carbon-fluorine bond distances contribute to the material's electrical stability and reduced sensitivity to high-frequency applications [13]. These fundamental structural features enable the development of advanced insulating matrices capable of operating reliably in demanding electronic environments [14] [15].

Advanced Heat Transfer Fluid Development

Hexafluoropropene trimer has emerged as a leading candidate for advanced heat transfer fluid applications, particularly in electronic cooling systems where superior thermal management is essential [17] [12]. The compound's unique combination of thermal properties, including a boiling point of 110-115°C, density of 1.83 g/mL at 25°C, and thermal conductivity of 0.0831 W/m·K, provides excellent heat transfer capabilities for specialized industrial applications [3] [4]. Its chemical inertness and compatibility with electronic components make it particularly suitable for direct immersion cooling systems in data centers and high-performance computing applications [4] [12].

The development of hexafluoropropene trimer as a heat transfer fluid addresses the critical need for environmentally responsible thermal management solutions [17] [14]. Unlike traditional perfluorinated heat transfer fluids, hexafluoropropene trimer offers comparable performance characteristics while providing significantly reduced environmental impact through its lower global warming potential [17] [19]. Research has demonstrated that isomerically pure hexafluoropropene trimer exhibits superior low-temperature properties, including very low pour point and reduced viscosity compared to commonly available mixtures of isomers [17] [14].

GHS Hazard Statements

H226 (88.37%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant